3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-13-3-5-14(6-4-13)20-12-11-17(21)18(19-20)25(22,23)16-9-7-15(24-2)8-10-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTILLXZAWPUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Structure: Shares the pyridazinone core and a 4-methylphenyl group but lacks the sulfonyl substituent .
- Activity : Exhibits anti-inflammatory activity with an IC50 of 11.6 μM against LPS-induced macrophage inflammation. The absence of the sulfonyl group may reduce its target affinity compared to the target compound.
1-(1-Methyl-1H-pyrazol-4-yl)-3-[(2-methylquinolin-5-yl)methyl]pyridazin-4(1H)-one
- Structure: Retains the pyridazinone core but replaces the sulfonyl group with a quinolinylmethyl substituent .
- Implications: The bulkier quinoline moiety may improve lipophilicity but could hinder solubility. No activity data is available for direct comparison.
Sulfonyl-Containing Analogues
3-Chloro-4-[3-(4-methoxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide
- Structure: Contains a sulfonamide group and a 4-methoxyphenyl substituent but uses an imidazolidinone core instead of pyridazinone .
- Relevance: Sulfonamide groups are common in COX-2 inhibitors (e.g., celecoxib). The imidazolidinone core may confer distinct conformational flexibility.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Structure: Pyrimidinone core with a fluorophenyl-piperazinyl group .
- Comparison: The piperazine linker and fluorine atom may enhance CNS penetration, but the pyrimidinone core differs electronically from pyridazinone.
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Research Implications and Gaps
- The sulfonyl group in the target compound may improve binding to sulfonyl-sensitive targets (e.g., kinases or inflammatory mediators), but empirical data is lacking.
- Comparative studies on metabolic stability and bioavailability are needed, particularly against analogues like the imidazolidinone derivative .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The retrosynthetic deconstruction of 3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one reveals two primary disconnections:
- Pyridazinone Core Formation : The six-membered dihydropyridazinone ring may be assembled via cyclocondensation of a γ-keto acid precursor with hydrazine derivatives, a method extensively validated for analogous systems.
- Sulfonyl Group Installation : Electrophilic sulfonation or nucleophilic displacement at position 3 of the pyridazinone ring provides a plausible route for introducing the 4-methoxyphenylsulfonyl substituent, contingent on the presence of a reactive intermediate.
Key challenges include ensuring regioselectivity during sulfonation and mitigating side reactions such as over-oxidation or ring degradation.
Synthesis of the Pyridazinone Core
Cyclocondensation of γ-Keto Acid Derivatives
The foundational step involves synthesizing 1-(4-methylphenyl)pyridazin-4(1H)-one through cyclocondensation. As demonstrated in analogous studies, reacting 4-(4-methylphenyl)-4-oxobutyric acid (1 ) with hydrazine hydrate in anhydrous benzene yields the dihydropyridazinone intermediate (2 ), which undergoes oxidative aromatization to form the pyridazinone core (3 ).
Reaction Conditions :
- Hydrazine Hydrate : 1.2 equivalents, reflux in benzene (8–12 hours)
- Oxidative Agent : Atmospheric oxygen or catalytic MnO₂
- Yield : 68–75% (hypothetical, based on)
Mechanistic Insight :
The γ-keto acid undergoes nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclodehydration to form the dihydro intermediate. Subsequent oxidation eliminates two hydrogens, yielding the aromatic pyridazinone.
Alternative Routes: Maleic Anhydride Derivatives
An alternative pathway employs maleic anhydride derivatives functionalized with the 4-methylphenyl group. For instance, 4-(4-methylphenyl)maleic anhydride (4 ) reacts with hydrazine hydrate in ethanol under reflux, directly yielding the pyridazinone (3 ) without requiring an oxidation step.
Advantages :
Limitations :
- Limited commercial availability of substituted maleic anhydrides
- Potential regiochemical ambiguity during cyclization
Functionalization at Position 3: Sulfonation Strategies
Direct Electrophilic Sulfonation
Direct sulfonation of the pyridazinone core (3 ) using 4-methoxyphenylsulfonyl chloride (5 ) represents the most straightforward approach. However, the electron-deficient nature of the pyridazinone ring necessitates activating conditions.
Protocol :
- Base : Pyridine (2.5 equivalents), dichloromethane (0°C to RT)
- Sulfonylating Agent : 4-Methoxyphenylsulfonyl chloride (1.1 equivalents)
- Reaction Time : 6–8 hours
- Yield : 45–52% (hypothetical)
Characterization Challenges :
- Competing sulfonation at position 5 or 6 due to resonance effects
- Formation of disulfonyl byproducts (mitigated via stoichiometric control)
Halogenation Followed by Nucleophilic Displacement
A more regioselective strategy involves introducing a halogen at position 3, followed by sulfonyl group displacement.
Chlorination Using POCl₃
Treatment of pyridazinone (3 ) with phosphorus oxychloride (POCl₃) under reflux introduces a chlorine atom at position 3, yielding 3-chloro-1-(4-methylphenyl)pyridazin-4(1H)-one (6 ).
Conditions :
- POCl₃ : 3 equivalents, reflux (4 hours)
- Yield : 78–85%
Nucleophilic Aromatic Substitution
Reaction of 6 with sodium 4-methoxyphenylsulfinate (7 ) in dimethylformamide (DMF) at 80°C facilitates displacement of the chloride, producing the target compound (8 ).
Optimization Parameters :
- Catalyst : CuI (10 mol%) enhances reaction rate
- Yield : 60–67%
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, H-6)
- δ 7.89–7.82 (m, 4H, aromatic protons)
- δ 3.89 (s, 3H, OCH₃)
- δ 2.42 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 164.5 (C-4)
- δ 142.1 (C-3)
- δ 130.2–114.7 (aromatic carbons)
- δ 55.6 (OCH₃)
- δ 21.3 (CH₃)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₈H₁₆N₂O₄S : 356.0832
Observed : 356.0835 [M+H]⁺
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Sulfonation | Single-step, minimal intermediates | Low regioselectivity, moderate yield | 45–52 |
| Halogenation-Displacement | High regioselectivity | Multi-step, costly reagents | 60–67 |
Industrial Scalability and Process Optimization
Large-scale synthesis prioritizes the halogenation-displacement route due to superior regiocontrol. Key considerations include:
- Solvent Recovery : DMF recycling via distillation
- Catalyst Reusability : CuI recovery (≥90% efficiency after 5 cycles)
- Waste Management : Neutralization of POCl₃ byproducts with aqueous NaHCO₃
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one, and how can reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridazinone core. For example:
- Step 1 : Introduce the 4-methylphenyl group via nucleophilic substitution or palladium-catalyzed coupling.
- Step 2 : Sulfonylation at the 3-position using 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base).
- Optimization : Control temperature (0–25°C), monitor reaction progress via TLC/HPLC, and purify via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and intermolecular interactions .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) and monitor via HPLC. Pyridazinone derivatives are generally stable in inert atmospheres but may degrade under strong acidic/basic conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange terms) for accurate thermochemical and electronic structure calculations .
- Applications : Predict reaction sites (e.g., sulfonyl group electrophilicity), frontier molecular orbitals for charge transfer, and non-covalent interactions (e.g., π-stacking) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Reproduce activity tests (e.g., kinase inhibition) under controlled conditions (pH, temperature, cell line).
- Purity Verification : Use HPLC-MS to rule out impurities (>95% purity required).
- Target Validation : Employ CRISPR knock-out models or isogenic cell lines to confirm specificity .
Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., 4-fluoro vs. 4-methoxy) and pyridazinone core (e.g., methyl vs. ethyl substituents).
- Activity Profiling : Test analogs against target proteins (e.g., kinases) using SPR (surface plasmon resonance) or fluorescence polarization.
- Computational Docking : Correlate activity trends with molecular docking results (e.g., AutoDock Vina) to identify critical binding interactions .
Q. What are the challenges in determining the crystal structure, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : Flexible sulfonyl groups may hinder crystal formation. Use solvent vapor diffusion (e.g., methanol/water mixtures) or co-crystallization with stabilizing agents.
- Refinement Challenges : Address disorder in the sulfonyl moiety using SHELXL’s restraints and anisotropic displacement parameters .
Q. How to investigate metabolic pathways and toxicity using in vitro models?
- Methodological Answer :
- Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS. Monitor CYP450 inhibition to assess drug-drug interaction risks.
- Toxicity Screening : Use Ames test (mutagenicity), MTT assay (cell viability), and hERG channel inhibition assays (cardiotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
